molecular formula C5H10ClNO B1583802 2-Chloro-N-isopropylacetamide CAS No. 2895-21-8

2-Chloro-N-isopropylacetamide

Cat. No. B1583802
CAS RN: 2895-21-8
M. Wt: 135.59 g/mol
InChI Key: GYPNJSBBOATUPK-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropylacetamide is a chemical compound with the molecular formula C5H10ClNO . It has an average mass of 135.592 Da and a monoisotopic mass of 135.045090 Da .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-isopropylacetamide consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .

Scientific Research Applications

1. Heterocyclic Compound Synthesis

Research by Shaaban (2017) in the field of organic chemistry involves the synthesis of heterocyclic compounds derived from 2-Chloro-N-isopropylacetamide. The study demonstrated the preparation of 2-Chloro-N-p-tolylacetamide and its reaction with various compounds to produce Schiff bases and β-lactam derivatives, highlighting its utility in creating complex organic molecules (Shaaban, 2017).

2. Bioremediation and Environmental Applications

A study by Martín et al. (2000) explored the use of Pseudomonas strain GCH1 for the bioremediation of propachlor (2-chloro-N-isopropylacetanilide). The bacteria were able to accumulate and grow on propachlor, leading to its effective removal. This indicates the potential of 2-Chloro-N-isopropylacetamide derivatives in environmental cleanup processes (Martín et al., 2000).

3. Development of Oligomeric Epoxide-Amine Adducts

Fischer and Ritter (2013) investigated the reaction of 2-Amino-N-isopropylacetamide with glycerol diglycidyl ether, forming oligomeric thermoresponsive epoxide-amine adducts. These oligomers exhibited lower critical solution temperature behavior in water, suggesting their application in temperature-sensitive materials (Fischer & Ritter, 2013).

4. Chemical Reactions and Product Formation

Research by Kimura et al. (2013) detailed the formation of chloroacetonitrile and N,2-dichloroacetamide from reactions involving chloroacetaldehyde and monochloramine in water. This research is significant in understanding the chemical behavior and potential byproducts of 2-Chloro-N-isopropylacetamide in different environments (Kimura et al., 2013).

5. Molecular Conformations and Supramolecular Assembly

The study by Nayak et al. (2014) investigated the structures of halogenated N,2-diarylacetamides, providing insights into molecular conformations and supramolecular assembly. This research adds to the understanding of how 2-Chloro-N-isopropylacetamide derivatives can form complex molecular structures (Nayak et al., 2014).

6. Degradation Studies

Acero et al. (2000) studied the degradation of atrazine, a compound structurally related to 2-Chloro-N-isopropylacetamide, providing insights into the environmental fate and breakdown processes of such compounds. This research is crucial for understanding the environmental impact and degradation pathways of 2-Chloro-N-isopropylacetamide derivatives (Acero et al., 2000).

7. Photocatalytic Degradation

Konstantinou et al. (2002) conducted a study on the photocatalytic degradation of propachlor in aqueous TiO2 suspensions. This research contributes to understanding the photocatalytic degradation processes of 2-Chloro-N-isopropylacetamide and its derivatives, which is vital for environmental remediation efforts (Konstantinou et al., 2002).

Safety And Hazards

2-Chloro-N-isopropylacetamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While there is limited information on future directions for 2-Chloro-N-isopropylacetamide, its potential use in proteomics research and its related compound’s antifungal activity suggest areas for further exploration.

properties

IUPAC Name

2-chloro-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPNJSBBOATUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183145
Record name 2-Chloro-N-(1-methylethyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-isopropylacetamide

CAS RN

2895-21-8
Record name 2-Chloro-N-(1-methylethyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1-methylethyl)acetamide
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Record name 2895-21-8
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Record name 2-Chloro-N-(1-methylethyl)acetamide
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Record name 2-chloro-N-(1-methylethyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
DT Villarreal, RF Turco, A Konopka - Applied and environmental …, 1991 - Am Soc Microbiol
… When only strain DAK3 was grown on propachlor, a metabolite (2-chloro-N-isopropylacetamide) was released into the medium. Strain MAB2 could grow on this metabolite. The results …
Number of citations: 67 journals.asm.org
M Martin, E Ferrer, R Alonso, J Fernández - International biodeterioration & …, 1995 - Elsevier
Soil from a herbicide disposal site was used to enrich for microorganisms that degraded 2-Chloro-N-isopropylacetanilide (propachlor). A bacterium, PEM1, able to mineralize the …
Number of citations: 11 www.sciencedirect.com
PV Rathod, PP More, JMC Puguan, H Kim - Solar Energy Materials and …, 2021 - Elsevier
… The 2-chloro-N-isopropylacetamide was synthesized by the … The 2-chloro-N-isopropylacetamide product was obtained … of vinyl imidazole to 2-chloro-N-isopropylacetamide in RBF at …
Number of citations: 13 www.sciencedirect.com
M Martin, G Mengs, JL Allende… - Applied and …, 1999 - Am Soc Microbiol
… (19) proposed a pathway of propachlor degradation yielding 2-chloro-N-isopropylacetamide as an intermediate. Cometabolism of propachlor, alachlor, and cycloate has been studied …
Number of citations: 38 journals.asm.org
DT Villarreal - 1992 - search.proquest.com
… When the Moraxella DAK3 alone was grown on propachlor, a metabolite (2-chloro-N-isopropylacetamide) was released into the medium. Strain MAB2 could grow on this metabolite. …
Number of citations: 1 search.proquest.com
R Arban, F Bianchi, A Buson, S Cremonesi… - Bioorganic & medicinal …, 2010 - Elsevier
… Alkylation with 2-chloro-N-isopropylacetamide readily allowed the introduction of the amide side chain. Reaction with methanesulfonyl chloride followed by amine displacement …
Number of citations: 47 www.sciencedirect.com
M Martin, G Mengs, E Plaza, C Garbi… - Applied and …, 2000 - Am Soc Microbiol
A bacterial strain capable of growing on propachlor (2-chloro-N-isopropylacetanilide) was isolated from soil by using enrichment and isolation techniques. The strain isolated, …
Number of citations: 54 journals.asm.org
DM Stamper, SJ Traina, OH Tuovinen - 1997 - Wiley Online Library
… (1991) with a mixed culture where one bacterium (tentatively identified as a Moraxella sp.) metabolized the ring moiety to produce 2-chloro-Nisopropylacetamide which was then …
Number of citations: 41 acsess.onlinelibrary.wiley.com
MJ Belousoff, P Ung, CM Forsyth, Y Tor… - Journal of the …, 2009 - ACS Publications
… The two ligands employed in this study, L1 and L2, were readily accessed through Finkelstein reactions between 2-chloro-N-isopropylacetamide and 1-ethylcylen or cyclen (Scheme 1). …
Number of citations: 26 pubs.acs.org
TB Moorman - Soil biology, 2018 - taylorfrancis.com
… Strain DAK-3 produced 2-chloro-N-isopropylacetamide independently of MAB2. Strain MAB2 did not grow on propachlor, but did metabolize and grow on 2-chloro-Nisopropylacetamide…
Number of citations: 69 www.taylorfrancis.com

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